N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride
Description
N-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(9-12-5-7-17-8-6-12)18-11-14-10-13-3-1-2-4-15(13)14;/h1-4,12,14,17H,5-11H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPISFJIHKYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCC2CC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem catalytic reaction involving rhodium complexes . The subsequent steps involve the functionalization of the core structure to introduce the piperidin-4-ylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to maintain the integrity of the bicyclic structure and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of certain enzymes or receptors, modulating their activity. The piperidinyl moiety can interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Known for its antimicrobial and anticancer activities.
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine: Studied for its unique chemical properties.
Uniqueness
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride stands out due to its specific combination of a bicyclic core and a piperidinyl moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
